Cas no 1114-55-2 (L-Leucine, N-acetyl-,ethyl ester)
1114-55-2 structure
Product Name:L-Leucine, N-acetyl-,ethyl ester
CAS No:1114-55-2
MF:C10H19NO3
MW:201.262763261795
CID:176314
PubChem ID:322674
Update Time:2025-04-19
L-Leucine, N-acetyl-,ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- L-Leucine, N-acetyl-,ethyl ester
- ethyl 2-acetamido-4-methylpentanoate
- N-Acetyl-L-leucine ethyl ester
- Acetyl-L-leucine ethyl ester
- Leucine,N-acetyl-, ethyl ester, L- (8CI)
- L-N-Acetylleucine ethyl ester
- NSC 280767
- Leucine, N-acetyl-, ethyl ester, DL-
- DTXSID50961112
- Ethyl 2-(acetylamino)-4-methylpentanoate #
- SCHEMBL5813379
- FT-0652707
- AB01320205-02
- N-(1-Ethoxy-4-methyl-1-oxopentan-2-yl)ethanimidic acid
- NCGC00333826-01
- NSC280767
- DL-Leucine, N-acetyl-, ethyl ester
- AKOS034451110
- Z56760737
- 1114-55-2
- CVLYKMBNKKBAHO-UHFFFAOYSA-N
- NSC-280767
-
- Inchi: 1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12)
- InChI Key: CVLYKMBNKKBAHO-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CC(C)C)NC(C)=O)=O
Computed Properties
- Exact Mass: 201.13657
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.4
L-Leucine, N-acetyl-,ethyl ester Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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